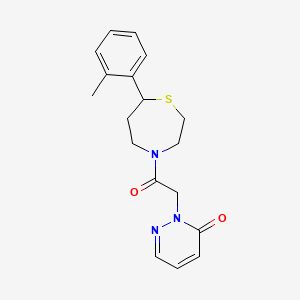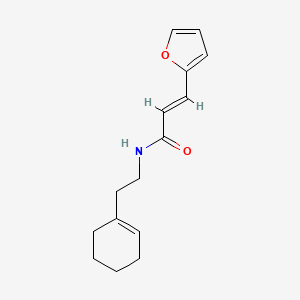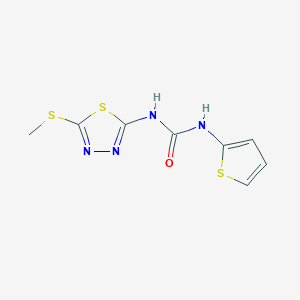![molecular formula C18H16FN3O3S2 B2675153 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896675-70-0](/img/structure/B2675153.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as LMK-235, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Synthesis and Antibacterial Activity : A study synthesized derivatives related to N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and evaluated their antimicrobial activity. The compounds displayed promising activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant bacterial infections (Anuse et al., 2019).
Antituberculosis Activity
- Mycobacterium tuberculosis Inhibitors : Research involving thiazole-aminopiperidine hybrid analogues, closely related to the compound , revealed notable activity against Mycobacterium tuberculosis. This suggests potential for the development of new treatments for tuberculosis (Jeankumar et al., 2013).
Anticancer Activity
- Novel Fluoro Substituted Benzothiazole Analogs : A study focused on fluoro substituted benzothiazoles, similar to the compound , demonstrated significant anti-lung cancer activity. This opens avenues for the development of new anticancer drugs (Hammam et al., 2005).
Antiviral Drug Discovery
- Potential in Antiviral Therapies : Research exploring various antiviral drug compounds, including thiazole derivatives, indicated potential applications in the treatment of viral infections like HIV and dengue fever. This highlights the versatility of such compounds in antiviral drug development (De Clercq, 2009).
Application in Neurodegenerative Disorders
- Imaging Agents for Neurodegenerative Diseases : A study on the synthesis and evaluation of substituted fluorine-labeled compounds, similar to N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, demonstrated potential as imaging agents for peripheral benzodiazepine receptors. This suggests their use in studying neurodegenerative disorders (Fookes et al., 2008).
Fluorescent Sensors
- Fluorescent Sensors for Metal Ions : Research on benzimidazole and benzothiazole conjugated Schiff bases, related to the compound of interest, indicated their ability to act as fluorescent sensors for metal ions like Al3+ and Zn2+. This has potential applications in chemical and environmental sciences (Suman et al., 2019).
Inhibition of Vascular Endothelial Growth Factor
- Inhibitors of Vascular Endothelial Growth Factor : A study on substituted benzamides, structurally related to the compound , identified them as inhibitors of vascular endothelial growth factor receptor-2. This suggests potential for cancer treatment and angiogenesis-related therapies (Borzilleri et al., 2006).
Radiosynthesis for Clinical Imaging
- Radiosynthesis for Imaging Hypoxia and Tau Pathology : A study on the automated radiosynthesis of tracers, including derivatives of benzo[d]thiazol, for imaging hypoxia and tau pathology highlights the role of such compounds in clinical imaging and diagnostics (Ohkubo et al., 2021).
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCYGWATKTIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)
![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)


![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2675083.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)


![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)
![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)